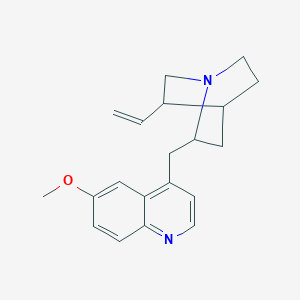
Deoxyquinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyquinine is a useful research compound. Its molecular formula is C20H24N2O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Catalysis
Overview
Deoxyquinine has emerged as a significant player in asymmetric catalysis, primarily due to its ability to induce chirality in organic reactions. The compound serves as a chiral ligand or catalyst in various reactions, enhancing enantioselectivity and diastereoselectivity.
Key Applications
- Mannich Reactions : this compound derivatives have been utilized in Mannich-type reactions, facilitating the formation of β-amino carbonyl compounds with high stereoselectivity. For instance, a recent study demonstrated that this compound-based catalysts achieved enantiomeric excess (ee) values exceeding 90% in these reactions .
- Hydrosilylation Reactions : These reactions benefit from this compound's ability to stabilize transition states, resulting in improved yields and selectivities .
Medicinal Chemistry
Overview
The medicinal properties of this compound derivatives are being explored for their potential therapeutic applications. Their structural similarities to quinine suggest possible uses in treating various diseases.
Case Studies
- Antiviral Activity : Research indicates that certain this compound derivatives exhibit antiviral properties, particularly against viral infections such as influenza and HIV. A study highlighted the efficacy of a specific derivative that showed significant inhibition of viral replication in vitro .
- Anticancer Properties : this compound has also been investigated for its anticancer potential. In one study, a this compound derivative demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Material Science
Overview
this compound's unique chemical properties make it suitable for applications in material science, particularly in the development of new materials with specific functionalities.
Applications
- Chiral Materials : The incorporation of this compound into polymer matrices has been explored for creating chiral materials that can be used in optical devices and sensors. These materials exhibit enhanced optical activity due to the presence of chiral centers introduced by this compound .
- Nanocomposites : this compound has been utilized in synthesizing nanocomposites that exhibit improved mechanical and thermal properties. These composites are being researched for applications in packaging and electronics .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Outcome/Results |
|---|---|---|
| Asymmetric Catalysis | Mannich Reactions | High ee (>90%) achieved with this compound catalysts |
| Medicinal Chemistry | Antiviral Activity | Significant inhibition of viral replication |
| Anticancer Properties | Induction of apoptosis in cancer cell lines | |
| Material Science | Chiral Materials | Enhanced optical activity |
| Nanocomposites | Improved mechanical and thermal properties |
Propiedades
Número CAS |
14528-51-9 |
|---|---|
Fórmula molecular |
C20H24N2O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
4-[[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]-6-methoxyquinoline |
InChI |
InChI=1S/C20H24N2O/c1-3-14-13-22-9-7-15(14)10-17(22)11-16-6-8-21-20-5-4-18(23-2)12-19(16)20/h3-6,8,12,14-15,17H,1,7,9-11,13H2,2H3/t14-,15-,17-/m0/s1 |
Clave InChI |
VZRLVENHGDTDDU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)C[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)CC3CC4CCN3CC4C=C |
Key on ui other cas no. |
14528-51-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















